molecular formula C15H11F2N3O2 B10966526 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide

2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide

Cat. No.: B10966526
M. Wt: 303.26 g/mol
InChI Key: UQHVITJXASGADQ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a difluorobenzene compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the indazole derivative with an acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenoxy)-N-(1H-indazol-3-yl)acetamide: Similar structure but with a different position of the indazole moiety.

    2-(2,4-difluorophenoxy)-N-(1H-benzimidazol-5-yl)acetamide: Contains a benzimidazole instead of an indazole.

    2-(2,4-difluorophenoxy)-N-(1H-pyrazol-5-yl)acetamide: Features a pyrazole ring instead of an indazole.

Uniqueness

The uniqueness of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide lies in its specific combination of functional groups and their positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide

InChI

InChI=1S/C15H11F2N3O2/c16-10-1-4-14(12(17)6-10)22-8-15(21)19-11-2-3-13-9(5-11)7-18-20-13/h1-7H,8H2,(H,18,20)(H,19,21)

InChI Key

UQHVITJXASGADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)F)F)C=NN2

Origin of Product

United States

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